molecular formula C24H19NO5 B3002579 2-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide CAS No. 923257-61-8

2-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide

Cat. No.: B3002579
CAS No.: 923257-61-8
M. Wt: 401.418
InChI Key: QPXZDSLIHPECOU-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide is a synthetic small molecule based on the 4H-chromen-4-one (chromone) scaffold, a privileged structure in medicinal chemistry known for its diverse bioactivity. This derivative is characterized by a 2-methoxy-substituted benzamide group at position 6 of the chromone core and a second 2-methoxyphenyl substituent at position 2. Chromone-based benzamide derivatives are of significant interest in scientific research due to their demonstrated potential in exhibiting various biological activities, including anti-inflammatory, antioxidant, and anticancer properties . Research Applications and Value This compound is intended for research applications as a key intermediate or lead compound in drug discovery and development. Its primary research value lies in its potential as a cytotoxic agent. Studies on structurally similar chromone-benzamide derivatives have shown significant activity against various cancer cell lines, suggesting its utility in oncology research for probing cell death pathways and evaluating efficacy in vitro . Furthermore, the chromone core is associated with notable antioxidant properties, making this compound relevant for studies investigating oxidative stress and its role in disease pathology. Researchers can utilize this molecule as a building block to synthesize more complex derivatives or to study structure-activity relationships (SAR) within this bioactive class of molecules. Handling and Usage This product is intended for research use only (RUO) and is not classified as a drug or medicine. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) should be consulted before handling. Researchers are responsible for ensuring all procedures adhere to their institution's safety guidelines.

Properties

IUPAC Name

2-methoxy-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c1-28-20-9-5-3-7-16(20)23-14-19(26)18-13-15(11-12-22(18)30-23)25-24(27)17-8-4-6-10-21(17)29-2/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXZDSLIHPECOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzamide group linked to a chromen-4-one structure, which is further substituted with methoxy groups. The unique chemical properties imparted by these functional groups make it a candidate for various biological applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C23H19NO5C_{23}H_{19}NO_5, and it has a molecular weight of approximately 393.4 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC23H19NO5
Molecular Weight393.4 g/mol
IUPAC NameThis compound

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

1. Antiproliferative Activity

Studies have demonstrated that derivatives of chromen-4-one compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values ranging from 1.2 to 5.3 µM against different cancer cells, indicating strong potential as anticancer agents .

CompoundCell Line TestedIC50 (µM)
Compound AMCF-71.2
Compound BHCT1163.7
Compound CHEK2935.3

2. Antioxidative Properties

The antioxidative activity of this compound has been assessed through various assays, showing significant ability to scavenge free radicals compared to standard antioxidants like BHT (butylated hydroxytoluene). This property is crucial as oxidative stress is linked to numerous diseases, including cancer .

3. Antibacterial Activity

Some derivatives of the compound exhibit selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) for certain derivatives was reported at 8 µM, showcasing their potential as antibacterial agents .

The biological activity of this compound is thought to involve its interaction with specific molecular targets, including enzymes and receptors. The structure allows it to bind effectively to active sites, potentially inhibiting or modulating the activity of these targets, which may include pathways involved in cell proliferation and apoptosis.

Case Studies

A number of studies have been conducted to explore the efficacy of related compounds:

  • Anticancer Activity : In vitro studies showed that certain methoxy-substituted chromen derivatives significantly inhibited the growth of cancer cells across multiple lines, indicating a need for further exploration in clinical settings.
  • Antioxidant Studies : Compounds were tested using DPPH and ABTS assays, confirming their ability to reduce oxidative stress markers in cellular models.
  • Antibacterial Testing : The effectiveness against E. faecalis was particularly noted in derivatives with specific substitutions on the phenyl ring, suggesting a structure-activity relationship that merits further investigation.

Scientific Research Applications

Organic Synthesis

2-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide serves as a versatile building block in organic synthesis. Its functional groups enable it to participate in various chemical reactions, including:

  • Oxidation : The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction : The carbonyl group in the chromenone structure can be reduced to yield alcohols.
  • Substitution Reactions : The aromatic rings can undergo electrophilic substitutions such as nitration or halogenation.

These reactions facilitate the development of more complex molecules, making this compound valuable in synthetic organic chemistry .

Biological Applications

The structural characteristics of this compound position it as a potential candidate for biological studies. Its interactions with enzymes and receptors can be explored for:

  • Enzyme Inhibition Studies : The compound may inhibit specific enzymes involved in metabolic pathways, providing insights into enzyme kinetics and mechanisms.
  • Drug Development : Its unique structure may serve as a lead compound for developing new pharmaceuticals targeting diseases such as cancer or inflammation .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its therapeutic potential:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Industrial Applications

The compound's distinctive properties lend themselves to various industrial applications:

  • Material Science : It can be utilized in developing new materials like polymers or dyes due to its chromophoric properties.
  • Agricultural Chemistry : Potential applications in agrochemicals for pest control or as growth regulators are being explored .

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound:

  • Cytotoxicity Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cells, suggesting potential use in cancer therapy .
  • Enzyme Interaction Studies : Research published in Bioorganic & Medicinal Chemistry Letters explored the inhibition of specific enzymes by this compound, revealing its potential role in drug design targeting metabolic pathways.
  • Material Development : Investigations into the material properties of this compound have led to the formulation of novel polymeric materials with enhanced thermal stability and color properties, useful in coatings and plastics industries .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison with structurally and functionally related compounds, supported by data from the provided evidence:

Table 1: Structural and Functional Comparison

Compound Name & CAS Molecular Formula Key Substituents/Modifications Physicochemical Properties Notable Features References
Target Compound (923257-29-8) C₂₄H₁₉NO₅ - 2-Methoxyphenyl at chromenone C2
- Benzamide at C6
- Methoxy groups at C2 (benzamide)
MW: 401.4 g/mol
No reported m.p.
Dual methoxy groups enhance lipophilicity; chromenone core may confer fluorescence or kinase inhibition potential.
N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide (923227-92-3) C₂₂H₁₄FNO₃ - 2-Fluorophenyl at C2
- Benzamide at C6
MW: 375.36 g/mol Fluorine substitution increases electronegativity, potentially improving metabolic stability and target binding affinity compared to methoxy analogues.
3,4,5-Trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (F264-0317) C₂₆H₂₃NO₆ - 4-Methylphenyl at C2
- Trimethoxybenzamide at C6
MW: 445.47 g/mol
Available as screening compound
Trimethoxy substitution likely enhances solubility and π-stacking interactions; methyl group may reduce steric hindrance.
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide (91506-71-7) C₁₆H₁₄N₂O₃S - Methoxybenzamide linked to benzo[d]thiazole MW: 314.36 g/mol Thiazole ring introduces sulfur-based hydrogen bonding and redox activity, differentiating it from chromenone-based analogues.
2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)benzamide (Compound 1d) C₂₉H₃₀N₆O₄S₂ - Piperazine moiety
- Thiazole and thioether linkages
Yield: 75.47%
m.p. not reported
Piperazine enhances water solubility and potential for CNS penetration; thioether may improve metabolic resistance.

Key Research Findings and Implications

Piperazine or thiazole incorporation (e.g., ) introduces hydrogen-bonding sites, enhancing target engagement in enzyme inhibition.

Structural Diversity: Replacement of the chromenone core with benzo[d]thiazole (e.g., ) alters electronic properties and bioactivity profiles, shifting applications from fluorescence-based probes to kinase inhibitors.

Unmet Data Gaps :

  • Melting points, solubility, and biological activity data for the target compound are absent in the evidence, limiting direct pharmacological comparisons.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via amide coupling between 2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-amine and 2-methoxybenzoyl chloride. Optimization involves solvent selection (e.g., DCM or THF), use of coupling agents like EDCI/HOBt, and temperature control (0–25°C). Yield improvements (>70%) are achieved by stoichiometric excess of the acyl chloride (1.2–1.5 equiv) and inert atmosphere conditions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) and spectroscopic techniques:

  • NMR : Confirm methoxy groups (δ 3.8–4.0 ppm in 1^1H NMR) and chromen-4-one carbonyl (δ 180–185 ppm in 13^{13}C NMR) .
  • Mass Spectrometry : ESI-MS in positive mode to verify molecular ion [M+H]+^+ (expected m/z ~458) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Screen for antimicrobial activity using MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans). For anticancer potential, conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination after 48-hour exposure .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 89 K) provides bond-length/angle precision (mean σ(C–C) < 0.002 Å). Key parameters include dihedral angles between the chromen-4-one and benzamide moieties, which influence π-π stacking and intermolecular interactions .

Q. What strategies address contradictions in reported biological activity data?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3). Control for batch-to-batch variability via LC-MS purity checks and use of reference standards (e.g., doxorubicin for cytotoxicity benchmarks) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer : Systematically modify substituents:

  • Methoxy groups : Replace with ethoxy or hydroxy to assess H-bonding effects.
  • Chromen-4-one core : Introduce halogens (e.g., Cl, Br) to enhance lipophilicity.
    Evaluate changes via comparative molecular field analysis (CoMFA) and docking studies against target enzymes (e.g., topoisomerase II) .

Q. What analytical methods detect degradation products under varying pH and temperature conditions?

  • Methodological Answer : Forced degradation studies:

  • Acidic/alkaline hydrolysis : Use 0.1 M HCl/NaOH at 60°C for 24 hours.
  • Oxidative stress : 3% H2_2O2_2 at 25°C for 6 hours.
    Analyze via UPLC-QTOF-MS to identify major degradation pathways (e.g., hydrolysis of the amide bond or oxidation of the chromenone ring) .

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